molecular formula C2H2Cl4<br>CHCl2CHCl2<br>C2H2Cl4 B165197 1,1,2,2-Tetrachloroethane CAS No. 79-34-5

1,1,2,2-Tetrachloroethane

Cat. No. B165197
CAS RN: 79-34-5
M. Wt: 167.8 g/mol
InChI Key: QPFMBZIOSGYJDE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrachloroethane (TeCA), also known by the brand names Bonoform, Cellon, and Westron, is an organic compound. It is a colorless liquid with a sweet odor. It is used as an industrial solvent and as a separation agent . TeCA is toxic and can be inhaled, consumed, or absorbed through the skin .


Synthesis Analysis

1,1,2,2-Tetrachloroethane is synthesized by the addition of chlorine as a catalyst to acetylene; by chlorination of 1,2-dichloroethane; by catalytic chlorination of ethane; by direct oxychlorination/chlorination of ethylene . It is not isolated from the reaction in most cases but is readily cracked at 454℃ to produce tetrachloroethylene and trichloroethylene products .


Molecular Structure Analysis

The molecular formula of 1,1,2,2-Tetrachloroethane is C2H2Cl4 . Its molecular weight is 167.848 g/mol .


Chemical Reactions Analysis

1,1,2,2-Tetrachloroethane breaks down by losing chlorine atoms . The resulting chemicals may also pose a health hazard .


Physical And Chemical Properties Analysis

1,1,2,2-Tetrachloroethane is a colorless to pale yellow liquid with a pungent, chloroform-like odor . It has a density of 1.59 g/cm3, a melting point of -44 °C, and a boiling point of 146.5 °C . It is soluble in water at 1 g/350 mL .

Scientific Research Applications

Environmental and Occupational Health Monitoring

1,1,2,2-Tetrachloroethane and related chlorinated solvents have been extensively studied due to their widespread use in industrial applications and the subsequent environmental and health concerns. One of the key areas of research focuses on the monitoring and effects of these compounds in occupational settings and the environment. For example, studies have detailed the neurotoxic effects of related solvents like 1,1,1-trichloroethane, underscoring the need for caution in their use and the potential for severe neurotoxicity when used in conjunction with central nervous system depressants (Fernicola et al., 1991). Additionally, biological monitoring for tetrachloroethylene exposure in workers has been an important aspect of ensuring workplace safety, highlighting the significance of monitoring specific biomarkers in blood, urine, and exhaled air (Amalia & Ilyas, 2021).

Thermoelectric Materials Research

1,1,2,2-Tetrachloroethane and its derivatives also find relevance in the field of thermoelectric materials research. Innovative studies have been conducted on polymer-inorganic thermoelectric nanocomposite materials, exploring their potential in energy conversion processes. These materials are crucial for enhancing the efficiency of thermoelectric devices, which convert heat energy into electrical energy and vice versa, offering sustainable solutions for energy harvesting and temperature control (Du et al., 2012). The exploration of poly(3,4-ethylenedioxythiophene) as an organic thermoelectric material further exemplifies the potential of these compounds in developing high-performance, flexible thermoelectric devices (Yue & Xu, 2012).

Safety And Hazards

1,1,2,2-Tetrachloroethane is toxic if swallowed and it may result in acute toxicity/irritation/corrosion upon contact with the skin . Breathing, drinking, or touching large amounts of 1,1,2,2-tetrachloroethane for a long period of time can cause liver damage, stomachaches, or dizziness .

Future Directions

Most 1,1,2,2-tetrachloroethane is expected to disappear from groundwater and air in about 1 year . The health effects of long-term (365 days or longer) exposure to low levels of 1,1,2,2-tetrachloroethane are not known .

properties

IUPAC Name

1,1,2,2-tetrachloroethane
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InChI

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H
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InChI Key

QPFMBZIOSGYJDE-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)Cl)(Cl)Cl
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Molecular Formula

C2H2Cl4, Array
Record name 1,1,2,2-TETRACHLOROETHANE
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DSSTOX Substance ID

DTXSID7021318
Record name 1,1,2,2-Tetrachloroethane
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Molecular Weight

167.8 g/mol
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Physical Description

1,1,2,2-tetrachloroethane is a colorless to pale yellow liquid with a sweet odor. Sinks in water. (USCG, 1999), Liquid, Colorless to pale-yellow liquid with a pungent, chloroform-like odor; [NIOSH] Heavy liquid with a sweetish suffocating odor like chloroform; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale yellow liquid with a sweet odor., Colorless to pale-yellow liquid with a pungent, chloroform-like odor.
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Boiling Point

295 °F at 760 mmHg (NTP, 1992), 146.0 °C, 146 °C, 295 °F, 296 °F
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), For more Solubility (Complete) data for 1,1,2,2-TETRACHLOROETHANE (9 total), please visit the HSDB record page., In water, 2,830 mg/L at 25 °C, In water, 2,900 mg/L at 20 °C., One gram dissolves in 350 mL of water at 25 °C, Soluble in acetone; miscible in ether and ethanol, Miscible with methanol, benzene, petroleum ether, carbon tetrachloride, chloroform, carbon disulfide, dimethylformamide and oils, Solubility in water, g/100ml at 20 °C: 0.29, 0.3%
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Density

1.595 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5953 g/cu cm at 20 °C, Bulk density 13.25 lb/gal at 25 °C, Relative density (water = 1): 1.59, 1.595, (77 °F): 1.59
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Vapor Density

5.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.79 (Air = 1), Relative vapor density (air = 1): 5.8, 5.79
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Vapor Pressure

5 mmHg at 70 °F ; 6 mmHg at 77 °F (NTP, 1992), 5.74 [mmHg], 5.74 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 647, 5 mmHg
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Impurities

/SRP/: 1,1,1,2-Tetrachloroethane is an impurity found in technical grade 1,1,2,2-tetrachloroethane.
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Product Name

1,1,2,2-Tetrachloroethane

Color/Form

Colorless liquid, Colorless to pale-yellow liquid, Clear liquid, Heavy, mobile liquid

CAS RN

79-34-5
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Record name TETRACHLOROETHANE
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Melting Point

-33 °F (NTP, 1992), -42.3 °C, Liquid molar volume = 0.105754 cu m/kmol; Heat of fusion at melting point = 9.172X10+06 J/kmol, -42,5 °C, -33 °F
Record name 1,1,2,2-TETRACHLOROETHANE
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Record name 1,1,2,2-TETRACHLOROETHANE
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Record name 1,1,2,2-TETRACHLOROETHANE
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Synthesis routes and methods

Procedure details

3500 m3/ h of hydrogen chloride from pyrolysis of 1,2-dichloroethane, contaminated by 2500 ppm by volume of acetylene, 150 ppm by volume of ethylene 5 ppm by volume of vinyl chloride and 2 ppm by volume of ethyl chloride entered the process through line 1 under a pressure of 8 bar absolute. The hydrogen chloride was preheated in a steam-heated heat exchanger 2 to a temperature of 160° C. After the addition of 21.5 m3/ chlorine gas through line 3 under a pressure of 8.5 bar absolute, the mixture passed through line 4 to reactor 5 which was filled with 0.8 m3 of activated carbon coated with 16% by weight of CuCl2 and 16% by weight of MnCl2. The reactor was operated adiabatically. In reactor 5, the reaction between acetylene, ethylene and vinyl chloride with chlorine to give 1,1,2,2-tetrachloroethane, 1,2-dichloroethane and 1,1,2-trichloroethane occurred. The reaction mixtures left the reactor 5 through line 6. The reaction mixture contained an excess of free chlorine of 985 ppm by volume, measured at 7. The concentration of acetylene and ethylene were each below 1 ppm by volume. Six m3/ h of vinyl chloride gas under a pressure of 8 bar absolute were admixed with the HCl at 8, the reaction mixture flowed at a temperature of 125° C. under a pressure of 7.5 bar absolute via line 8a to reactor 9, which was filled with 0.5 m3 of the same carrier catalyst as in reactor 5 and was operated adiabatically,too. In reactor 9, the free chlorine in the hydrogen chloride stream after reactor 5 reacted with the vinyl chloride to produce 1,1,2-trichloroethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Tetrachloroethane
Reactant of Route 2
Reactant of Route 2
1,1,2,2-Tetrachloroethane
Reactant of Route 3
1,1,2,2-Tetrachloroethane
Reactant of Route 4
1,1,2,2-Tetrachloroethane
Reactant of Route 5
1,1,2,2-Tetrachloroethane
Reactant of Route 6
1,1,2,2-Tetrachloroethane

Citations

For This Compound
21,700
Citations
C Chen, JA Puhakka, JF Ferguson - Environmental science & …, 1996 - ACS Publications
Abiotic and biotic transformations of 1,1,2,2-tetrachloroethane (TeCA) under methanogenic conditions were studied. TeCA degradation started without lag with municipal digester sludge…
Number of citations: 120 pubs.acs.org
MJ Manchester, LA Hug, M Zarek, A Zila… - Applied and …, 2012 - Am Soc Microbiol
The WBC-2 consortium is an organohalide-respiring anaerobic microbial enrichment culture capable of dechlorinating 1,1,2,2-tetrachloroethane (TeCA) to ethene. In the WBC-2 culture, …
Number of citations: 70 journals.asm.org
MM Lorah, LD Olsen - Environmental science & technology, 1999 - ACS Publications
Degradation reactions controlling the fate of 1,1,2,2-tetrachloroethane (PCA) in a freshwater tidal wetland that is a discharge area for a contaminated aquifer were investigated by a …
Number of citations: 136 pubs.acs.org
M Gracia, S Otín, CG Losa - The Journal of Chemical Thermodynamics, 1975 - Elsevier
Excess volumes of 1,1,2,2-tetrachloroethane + cyclohexane, + benzene, + carbon tetrachloride; of tetrachloroethylene + cyclohexane, + benzene, + carbon tetrachloride; and 1,1,2,2-…
Number of citations: 28 www.sciencedirect.com
AB Syeda, AJ Koppula, S Boodida… - Journal of Chemical & …, 2010 - ACS Publications
The present paper reports the experimental data for density ρ, viscosity η, and speed of sound u in (phenylacetonitrile + 1,2-dichloroethane), (phenylacetonitrile + 1,1,2-trichloroethane), …
Number of citations: 18 pubs.acs.org
MM Lorah, MA Voytek - Journal of Contaminant Hydrology, 2004 - Elsevier
The biodegradation pathways of 1,1,2,2-tetrachloroethane (TeCA) and 1,1,2-trichloroethane (112TCA) and the associated microbial communities in anaerobic wetland sediments were …
Number of citations: 103 www.sciencedirect.com
WA Arnold, P Winget, CJ Cramer - Environmental science & …, 2002 - ACS Publications
Products of the transformation of organic pollutants in the environment are often predicted based on the structure of the parent compounds. In some cases, however, multiple products …
Number of citations: 113 pubs.acs.org
G Sivaramprasad, MV Rao… - Journal of Chemical and …, 1990 - ACS Publications
Density and viscosity measurements on the binary mixtures of ethanol+ 1, 2-dlchloroethane, ethanol+ 1, 1, 1-trichloroethane, and ethanol+ 1, 1, 2, 2-tetrachloroethane In the …
Number of citations: 43 pubs.acs.org
EJP Jones, MA Voytek, MM Lorah… - Bioremediation …, 2006 - Taylor & Francis
Mixed cultures capable of dechlorinating chlorinated ethanes and ethenes were enriched from contaminated wetland sediment at Aberdeen Proving Ground (APG) Maryland. The “West …
Number of citations: 45 www.tandfonline.com
S Yllner - Acta Pharmacologica et Toxicologica, 1971 - Wiley Online Library
Labelled tetrachloroethane was synthesized by addition of chlorine to 14 C‐acetylene. The product (0.51 μci/mg) was injected intraperitoneally into female albino mice (dose 0.21–0.32 …
Number of citations: 35 onlinelibrary.wiley.com

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